Product packaging for 1-(2-Fluoro-4-iodophenyl)guanidine(Cat. No.:)

1-(2-Fluoro-4-iodophenyl)guanidine

Cat. No.: B13679433
M. Wt: 279.05 g/mol
InChI Key: HLRGQNUBTZFXIC-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-iodophenyl)guanidine is a chemical compound with the molecular formula C 7 H 7 FIN 3 and a molecular weight of 279.05 g/mol . It belongs to the class of aryl guanidines, which are of significant interest in medicinal chemistry and chemical biology research. Guanidine derivatives are frequently explored for their potential to interact with various biological targets due to the strong basicity and hydrogen-bonding capability of the guanidine functional group . Related iodophenylguanidine compounds, such as 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG), have been identified as high-affinity antagonists of the Sigma-1 Receptor (S1R), a protein involved in cellular stress response and implicated in cancer cell survival . The presence of both the guanidine moiety and the halogenated aromatic system in this compound makes it a valuable building block for developing novel molecular probes and therapeutic candidates. Researchers utilize this and similar compounds in areas including oncology research, particularly in studying apoptosis and protein homeostasis pathways, and in the development of radiopharmaceuticals for imaging specific receptors . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FIN3 B13679433 1-(2-Fluoro-4-iodophenyl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7FIN3

Molecular Weight

279.05 g/mol

IUPAC Name

2-(2-fluoro-4-iodophenyl)guanidine

InChI

InChI=1S/C7H7FIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

HLRGQNUBTZFXIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)N=C(N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 2 Fluoro 4 Iodophenyl Guanidine

Established Synthetic Pathways for 1-(2-Fluoro-4-iodophenyl)guanidine

The synthesis of this compound typically originates from readily available starting materials, with 2-fluoro-4-iodoaniline (B146158) being a key precursor. The introduction of the guanidine (B92328) moiety is achieved through various guanidination reactions. Furthermore, the presence of the iodine atom allows for further derivatization, including radiolabeling, through the use of aryl iodonium (B1229267) salts.

Approaches Involving 2-Fluoro-4-iodoaniline as a Precursor

2-Fluoro-4-iodoaniline serves as a fundamental building block for the synthesis of this compound. homesunshinepharma.comnordmann.globallifechempharma.com This aniline (B41778) derivative provides the core aromatic structure with the desired fluorine and iodine substituents. The primary transformation involves the conversion of the amino group of 2-fluoro-4-iodoaniline into a guanidine group. This is a common strategy in the synthesis of aryl guanidines due to the commercial availability and straightforward reactivity of aniline precursors. The molecular formula of 2-fluoro-4-iodoaniline is C6H5FIN, and its melting point is between 55-57 °C. sigmaaldrich.comscbt.com

Guanidination Reactions and Related Coupling Strategies

The introduction of the guanidine functional group onto the 2-fluoro-4-iodophenyl scaffold is a critical step. Guanidination reactions are employed to achieve this transformation. These reactions typically involve the treatment of the precursor aniline with a guanylating agent. Common guanylating agents include cyanamide (B42294) or its derivatives. For instance, the reaction of an arylamine with cyanamide can yield the corresponding N-arylguanidine. researchgate.net

Alternative strategies involve multi-component reactions. For example, a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines has been developed, involving the reaction of cyanamides, arylboronic acids, and amines. organic-chemistry.org While not specific to this compound, this methodology illustrates a modern approach to the synthesis of aryl guanidines. The high nucleophilicity of guanidines can sometimes lead to side reactions, such as the aza-Michael reaction, which can be a challenge in certain synthetic routes. nih.govnih.govresearchgate.netdntb.gov.ua

Utility of Aryl Iodonium Salts in Derivatization (e.g., for Radiolabeling)

The iodine atom in this compound offers a valuable handle for further chemical modifications, particularly for radiolabeling. Aryl iodonium salts are versatile reagents that can be used for this purpose. These salts can be prepared from aryl iodides and are precursors for introducing radioisotopes of iodine or fluorine. nih.govbeilstein-journals.org

For example, diaryliodonium salts are widely used as precursors for nucleophilic fluorination in Positron Emission Tomography (PET). semanticscholar.org A copper-catalyzed radiofluorination of (mesityl)(aryl)iodonium salts using [¹⁸F]KF has been reported to access ¹⁸F-labeled aryl fluorides. nih.gov This methodology could potentially be adapted for the synthesis of radiolabeled derivatives of this compound, where the iodine is replaced by a fluorine radioisotope. The choice of the ancillary aryl group in the iodonium salt can influence the regioselectivity of the radiohalogenation. nih.gov

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues of this compound allows for the fine-tuning of its chemical and biological properties. Modifications often focus on the guanidine nitrogen atoms or the aromatic ring.

Exploration of N-Substituent Variations for Tuned Properties

Varying the substituents on the nitrogen atoms of the guanidine group is a common strategy to modulate the properties of the molecule. The synthesis of N,N'-disubstituted and N,N,N'-trisubstituted guanidines can be achieved through various methods. For instance, reacting a primary amine with N,N'-diBoc-S-methylisothiourea in the presence of a coupling agent like HgCl₂ can yield a protected guanidine, which can be subsequently deprotected. nih.gov

The synthesis of N-acylguanidines can be achieved through a palladium-catalyzed carbonylative coupling of cyanamide and aryl iodides, followed by amination. organic-chemistry.org This approach could be applied to this compound to introduce acyl groups on the guanidine moiety. The choice of substituents can significantly impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds, which are crucial for its biological activity.

Palladium-Catalyzed Methodologies in Aryl Guanidine Synthesis

Palladium catalysis has emerged as a powerful tool in the synthesis of aryl guanidines and their derivatives. nih.govnih.gov Palladium-catalyzed C-H functionalization, using the guanidine group as a directing group, allows for the ortho-arylation and olefination of arylguanidines. researchgate.netnih.govnih.gov This methodology provides a direct way to introduce further substituents onto the aromatic ring of this compound.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to synthesize biaryl compounds. nih.gov This could be employed to replace the iodine atom in this compound with various aryl or heteroaryl groups. Palladium-catalyzed amination reactions are also crucial for the synthesis of precursors to more complex guanidine-containing structures. acs.org For instance, palladium-catalyzed alkene carboamination reactions have been developed for the synthesis of cyclic guanidines. organic-chemistry.org

Multi-component Reactions for Guanidine Core Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing waste and saving time. nih.govnih.gov Several MCRs can be envisioned for the synthesis of the this compound core.

One of the most powerful MCRs for the synthesis of α-aminoacyl amides is the Ugi four-component condensation (U-4CC) . This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgmdpi.com While the classic Ugi reaction does not directly yield a guanidine, variations of this reaction, or post-condensation modifications of the Ugi product, can be employed. For instance, a primary amine (2-fluoro-4-iodoaniline) could be reacted with an aldehyde, an isocyanide, and a protected guanidine-containing carboxylic acid. Alternatively, a post-Ugi modification strategy could involve the conversion of a primary amine function in the Ugi product to a guanidine group.

The Passerini three-component reaction is another cornerstone of isocyanide-based MCRs, reacting a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the direct synthesis of a guanidine is not straightforward. However, by employing a building block that already contains a protected guanidine moiety as either the carboxylic acid or the amine component (after conversion of the carbonyl to an imine), this reaction could be adapted for the synthesis of guanidine-containing scaffolds.

A more direct approach to guanidines via an MCR-like process can be achieved through the reaction of 2-fluoro-4-iodoaniline with a carbodiimide in the presence of a second amine. A variation involves a three-component reaction of an amine, a carbodiimide, and another nucleophile. While not a classic named MCR, this approach follows the principles of atom economy and convergence.

A hypothetical multi-component approach to this compound is presented in the table below.

ReactionReactant 1Reactant 2Reactant 3Product
Ugi-type Reaction2-Fluoro-4-iodoanilineFormaldehydeIsocyanideIntermediate for guanidinylation
Passerini-type Reaction2-Fluoro-4-iodoaniline (as imine)Carboxylic AcidIsocyanideIntermediate for guanidinylation
Carbodiimide-mediated2-Fluoro-4-iodoanilineDicyclohexylcarbodiimide (DCC)AmmoniaThis compound

Regioselective Functionalization and Derivatization Strategies

The this compound scaffold offers multiple sites for regioselective functionalization, allowing for the generation of a diverse library of derivatives. These modifications can be broadly categorized into strategies targeting the guanidine moiety and those targeting the fluoro-iodophenyl ring.

Strategies for Modifying the Guanidine Moiety

The guanidine group, with its multiple nitrogen atoms, can be selectively alkylated, acylated, or cyclized. The regioselectivity of these reactions is often influenced by the electronic nature of the aryl substituent and the reaction conditions.

N-Alkylation and N-Arylation: The nitrogen atoms of the guanidine can be alkylated using alkyl halides or arylated via cross-coupling reactions. The terminal nitrogen atoms (N') are generally more nucleophilic and are preferentially alkylated under basic conditions. The choice of base and solvent can influence the degree of alkylation. For N-arylation, palladium-catalyzed methods like the Buchwald-Hartwig amination are highly effective for forming C-N bonds between the guanidine nitrogen and an aryl halide. wikipedia.orglibretexts.orgacsgcipr.orgjk-sci.comyoutube.com

N-Acylation: Acylation of the guanidine moiety can be achieved using acyl chlorides or anhydrides. This reaction typically occurs at the terminal amino group under basic conditions to yield N-acylguanidines. The presence of the electron-withdrawing fluoro-iodophenyl group may influence the nucleophilicity of the guanidine nitrogens.

Cyclization Reactions: The guanidine moiety can be incorporated into various heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of substituted pyrimidines. These reactions often proceed via a condensation-cyclization sequence.

The following table summarizes potential derivatization strategies for the guanidine moiety.

Reaction TypeReagentProduct Class
N-AlkylationAlkyl HalideN-Alkyl-1-(2-fluoro-4-iodophenyl)guanidine
N-Arylation (Buchwald-Hartwig)Aryl Halide, Pd catalystN-Aryl-1-(2-fluoro-4-iodophenyl)guanidine
N-AcylationAcyl ChlorideN-Acyl-1-(2-fluoro-4-iodophenyl)guanidine
Cyclization1,3-Dicarbonyl compoundPyrimidinyl-substituted phenylguanidine

Strategies for Modifying the Fluoro-iodophenyl Moiety

The fluoro-iodophenyl ring offers two distinct handles for functionalization: the iodine atom and the positions activated or deactivated by the fluorine and guanidine substituents.

Cross-Coupling Reactions at the Iodine Position: The carbon-iodine bond is a versatile site for the introduction of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netlibretexts.orgyoutube.comyoutube.com This is a powerful method for introducing various aryl, heteroaryl, or vinyl groups at the 4-position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This introduces an alkynyl substituent at the 4-position.

Buchwald-Hartwig Amination: As mentioned previously, this reaction can also be used to form a C-N bond at the iodine position by reacting with a suitable amine, leading to a diaminophenyl derivative. wikipedia.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can potentially be displaced by strong nucleophiles via an SNAr mechanism. nih.govmdpi.comnih.govmasterorganicchemistry.com The success of this reaction depends on the activation of the ring by electron-withdrawing groups. The guanidine group's electronic effect (which can be either electron-donating or -withdrawing depending on its protonation state) and the presence of the iodine will influence the feasibility and regioselectivity of SNAr reactions.

The table below outlines potential derivatization strategies for the fluoro-iodophenyl moiety.

PositionReaction TypeReagentProduct Class
4-position (Iodo)Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst1-(2-Fluoro-4-arylphenyl)guanidine
4-position (Iodo)Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst1-(2-Fluoro-4-alkynylphenyl)guanidine
4-position (Iodo)Buchwald-Hartwig AminationAmine, Pd catalyst1-(4-Amino-2-fluorophenyl)guanidine derivative
2-position (Fluoro)Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., RO⁻, R₂N⁻)1-(2-Substituted-4-iodophenyl)guanidine

Advanced Spectroscopic and Structural Elucidation of 1 2 Fluoro 4 Iodophenyl Guanidine

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Electrospray Ionization (ESI-MS) Techniques:Details on the compound's ionization behavior and characteristic fragmentation ions under ESI-MS conditions are unavailable.

Without access to either experimental data from laboratory analysis or reliable computational predictions, any attempt to generate the requested scientific article would be unfounded and would not meet the standards of scientific accuracy. Further research and publication by the scientific community are required to elucidate the specific spectroscopic and structural properties of 1-(2-Fluoro-4-iodophenyl)guanidine.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For this compound, the FTIR spectrum is expected to exhibit a series of distinct absorption bands corresponding to the vibrations of the guanidinium (B1211019) group and the substituted phenyl ring.

The guanidinium group, being a key feature of the molecule, would display characteristic N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹. These bands are often broad due to the influence of hydrogen bonding. researchgate.net The C=N stretching vibration of the guanidinium moiety is anticipated to appear as a strong band in the region of 1600-1680 cm⁻¹. Additionally, N-H bending vibrations are expected in the 1550-1650 cm⁻¹ range.

The aromatic phenyl ring will also contribute to the FTIR spectrum. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The presence of substituents on the phenyl ring, namely fluorine and iodine, will also influence the spectrum. The C-F stretching vibration is typically observed in the 1000-1400 cm⁻¹ range, while the C-I stretching vibration is expected at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber Range (cm⁻¹)AssignmentFunctional Group
3100-3500N-H StretchingGuanidinium
>3000C-H StretchingAromatic Ring
1600-1680C=N StretchingGuanidinium
1550-1650N-H BendingGuanidinium
1400-1600C-C StretchingAromatic Ring
1000-1400C-F StretchingFluoro-phenyl
500-600C-I StretchingIodo-phenyl

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the guanidinium group's C=N bond would be expected to produce a strong signal. Similarly, the breathing modes of the aromatic ring are often prominent in Raman spectra. The C-I bond, being highly polarizable, is also expected to give rise to a distinct Raman signal at low frequencies. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Table 2: Representative Hydrogen Bond Parameters in Guanidinium-Containing Crystal Structures

Donor (D)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)
N-HN2.8 - 3.2150 - 180
N-HF2.7 - 3.1140 - 175

Computational Chemistry and Theoretical Investigations of 1 2 Fluoro 4 Iodophenyl Guanidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, grounded in quantum mechanics, can provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com For 1-(2-Fluoro-4-iodophenyl)guanidine, DFT calculations could provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Such a study would likely employ a hybrid functional, such as B3LYP, with a suitable basis set to accurately account for the electronic effects of the fluorine and iodine substituents on the phenyl ring and the guanidinium (B1211019) group.

The electronic structure analysis would involve the calculation of atomic charges, which can indicate the distribution of electron density across the molecule. It is expected that the nitrogen atoms of the guanidine (B92328) group would possess significant negative charges, highlighting their nucleophilic character. The presence of the electron-withdrawing fluorine and iodine atoms would influence the charge distribution on the aromatic ring. researchgate.net Reactivity descriptors, such as the Fukui function, could also be calculated to predict the most likely sites for nucleophilic and electrophilic attack.

A hypothetical table of selected calculated properties for this compound using DFT is presented below. Please note that these are illustrative values and are not derived from actual published research on this specific molecule.

PropertyHypothetical Value
Total Energy-X Hartrees
Dipole MomentY Debye
Charge on N1 (imine)-0.6 e
Charge on N2 (amine)-0.8 e
Charge on N3 (amine)-0.8 e
Charge on F-0.4 e
Charge on I+0.1 e

Table 1: Hypothetical DFT-calculated properties of this compound. The values are for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical stability and reactivity of the molecule; a smaller gap generally suggests higher reactivity. rsc.org

A hypothetical representation of FMO analysis results is provided in the table below.

OrbitalHypothetical Energy (eV)Primary Localization
HOMO-6.5Guanidinium group
LUMO-1.2Phenyl ring
HOMO-LUMO Gap5.3-

Table 2: Hypothetical Frontier Molecular Orbital (FMO) analysis results for this compound. These values are illustrative.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack.

In the case of this compound, an MEP map would likely show a region of strong negative potential around the nitrogen atoms of the guanidinium moiety, confirming their role as hydrogen bond acceptors. The hydrogen atoms of the amine groups would exhibit positive potential, making them hydrogen bond donors. The aromatic ring would display a more complex potential landscape due to the competing electronic effects of the activating guanidino group and the deactivating halogen substituents. The iodine atom might exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which could participate in halogen bonding.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions in a simulated environment, such as in solution.

The guanidinium group is known for its ability to form strong hydrogen bonds and its potential to be protonated under physiological conditions. MD simulations can provide a detailed picture of the dynamic behavior of this group. This includes the flexibility of the N-C-N bond angles and the rotation around the C-N bonds. Furthermore, simulations could explore the solvation shell around the guanidinium group, detailing the number and lifetime of hydrogen bonds with surrounding water molecules. This information is crucial for understanding how the molecule interacts with its aqueous environment.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies can provide insights into its potential biological targets and the nature of its interactions.

The guanidine group is a key pharmacophore in many biologically active compounds, known for its ability to form strong interactions with protein targets. wikipedia.org It is anticipated that the protonated guanidinium moiety of this compound would act as a strong hydrogen bond donor, interacting with negatively charged or polar residues such as aspartate, glutamate, and asparagine in the binding sites of kinases and receptors.

The 2-fluoro and 4-iodo substitutions on the phenyl ring are expected to significantly influence its binding profile. The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor and engage in favorable contacts with protein backbones. nih.govnih.gov The iodine atom, being larger and more polarizable, can form halogen bonds, which are noncovalent interactions between the electrophilic region of the halogen (the σ-hole) and a nucleophilic site on the protein. nih.govsoci.org Docking studies on similar halogenated compounds have shown that the binding affinity can be enhanced by such halogen bonds. nih.gov

A hypothetical interaction profile with a model kinase is presented in the table below, based on common interactions observed for similar inhibitors.

Table 1: Predicted Interaction Profile of this compound with a Model Kinase Active Site

Interacting Group of LigandPotential Interacting Residue(s) in ProteinType of Interaction
Guanidinium groupAspartate, GlutamateSalt bridge, Hydrogen bond
Phenyl ringPhenylalanine, Tyrosine, Leucineπ-π stacking, Hydrophobic interactions
2-Fluoro substituentBackbone amide, GlycineHydrogen bond, van der Waals
4-Iodo substituentCarbonyl oxygen of backbone, SerineHalogen bond, van der Waals

Allosteric sites, which are distinct from the active site, offer an alternative mechanism for modulating protein function. wikipedia.org The guanidinium group has been implicated in allosteric regulation in some proteins, where its binding can induce conformational changes that affect the active site remotely. nih.govplos.org For this compound, it is plausible that it could bind to an allosteric pocket, particularly one with a suitable electrostatic and shape complementarity. The substituted phenyl ring could fit into a hydrophobic sub-pocket, while the guanidinium group anchors the molecule through polar interactions. Such binding could stabilize a specific protein conformation, either active or inactive, thereby modulating its activity. mdpi.com

The specific intermolecular interactions of this compound are dictated by its chemical structure.

Hydrogen Bonds and Ionic Interactions: The positively charged guanidinium group is expected to be a primary driver of binding affinity, forming strong, directional hydrogen bonds and ionic interactions (salt bridges) with acidic residues like aspartate and glutamate. nih.gov

Halogen Bonds: The iodine atom at the 4-position can participate in halogen bonding with electron-rich atoms like oxygen or sulfur in the protein. The strength of this interaction generally increases with the polarizability of the halogen, making iodine a strong halogen bond donor. nih.govsoci.org

Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Fluorine Contacts: The fluorine atom can form weak hydrogen bonds with suitable donors and also participate in favorable orthogonal interactions with backbone carbonyl groups. nih.govsoci.org

These interactions are summarized in the following table.

Table 2: Predicted Specific Intermolecular Interactions for this compound

Interaction TypeFunctional Group on LigandPotential Protein Partner
Ionic Interaction/Salt BridgeGuanidiniumAspartate, Glutamate
Hydrogen Bond (Donor)Guanidinium NHCarbonyl oxygen, Serine, Threonine
Hydrogen Bond (Acceptor)2-FluoroAmide NH
Halogen Bond4-IodoCarbonyl oxygen, Serine OH
π-π StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionPhenyl ringLeucine, Valine, Alanine

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of guanidine derivatives, QSAR models often reveal the importance of electronic, steric, and hydrophobic properties. It is generally observed that:

The basicity of the guanidine group, modulated by substituents on the phenyl ring, can be crucial for activity.

The size and shape of the molecule, influenced by the substituents, affect its fit into the binding pocket.

Lipophilicity, the tendency of a molecule to dissolve in fats, often correlates with cell permeability and, in some cases, binding affinity. nih.gov

For this compound, the electron-withdrawing nature of the fluorine and iodine atoms would decrease the basicity of the guanidine group compared to an unsubstituted phenylguanidine. The bulky iodine atom would significantly impact the steric profile.

Molecular descriptors are numerical values that characterize the properties of a molecule. For this compound, several descriptors would be relevant for predicting its biological interactions.

Table 3: Key Predicted Molecular Descriptors for this compound and Their Relevance

Descriptor CategorySpecific DescriptorPredicted Influence on Biological Interaction
Electronic Hammett constant (σ) of substituentsThe electron-withdrawing fluoro and iodo groups will influence the pKa of the guanidine, affecting its ionization state and hydrogen bonding capacity.
Dipole MomentThe overall polarity of the molecule will affect its solubility and ability to interact with polar protein environments.
Steric Molar Refractivity (MR)The bulky iodine atom will contribute significantly to the size and shape, which is critical for fitting into a binding site.
Molecular VolumeDetermines the overall size and potential for steric clashes within a binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient)The lipophilicity of the molecule, influenced by the halogen atoms, will affect its membrane permeability and hydrophobic interactions with the target.
Topological Wiener Index, Kier-Hall IndicesThese indices relate to the branching and connectivity of the molecule, which can correlate with binding affinity.

Mechanistic Investigations and Advanced Molecular Interactions of 1 2 Fluoro 4 Iodophenyl Guanidine

Guanidinium (B1211019) Moiety as a Superbase in Organic Reactions

The guanidinium group is renowned for its exceptional basicity, often placing guanidines in the category of organic superbases. This high basicity is a consequence of the resonance stabilization of the protonated form, the guanidinium cation, where the positive charge is delocalized over three nitrogen atoms.

Guanidine (B92328) derivatives have emerged as effective catalysts in various organic transformations, including the chemical fixation of carbon dioxide (CO2). The basic nature of the guanidine moiety allows it to activate substrates and promote reactions such as the cycloaddition of CO2 to epoxides to form cyclic carbonates. This process is of significant industrial interest as it converts a greenhouse gas into valuable chemicals.

The catalytic cycle, as proposed for guanidine-based catalysts, generally involves the following steps:

Epoxide Activation: The guanidine can act as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening. Alternatively, in the presence of a proton source, the guanidinium cation can act as a Lewis acid, coordinating to the oxygen atom of the epoxide and facilitating ring-opening by a nucleophile.

CO2 Insertion: The activated epoxide then reacts with carbon dioxide.

Ring Closure and Catalyst Regeneration: The intermediate undergoes intramolecular cyclization to yield the cyclic carbonate and regenerate the guanidine catalyst.

The presence of the 2-fluoro and 4-iodo substituents on the phenyl ring of 1-(2-Fluoro-4-iodophenyl)guanidine can influence its catalytic activity. The electron-withdrawing nature of the fluorine and iodine atoms can modulate the basicity of the guanidine group, which in turn affects its nucleophilicity and catalytic efficiency.

Table 1: Potential Catalytic Parameters for CO2 Cycloaddition (Note: The following data is illustrative and based on typical conditions for related guanidine catalysts, as specific data for this compound is not available.)

ParameterValue/ConditionRationale for this compound
Reaction Cycloaddition of CO2 to propylene oxideA model reaction to assess catalytic activity.
Temperature 80-120 °CTypical range for this transformation.
CO2 Pressure 1-10 atmSufficient for most catalytic systems.
Catalyst Loading 1-5 mol%Common loading for organocatalysts.
Co-catalyst Often not required for guanidinesThe guanidine can act as a bifunctional catalyst.
Solvent Solvent-free or non-polar solventsTo enhance substrate concentration and reaction rates.

The pKa of a guanidine derivative is a critical parameter that quantifies its basicity. The pKa of the conjugate acid of guanidine itself is approximately 13.5, making it a very strong base in aqueous solution. The substitution on the phenyl ring of this compound will affect this value.

Inductive and Resonance Effects: The fluorine atom at the ortho position and the iodine atom at the para position are both electronegative and will exert an electron-withdrawing inductive effect (-I). This effect will decrease the electron density on the nitrogen atom attached to the phenyl ring, thereby reducing the basicity of the guanidine and lowering the pKa of its conjugate acid compared to unsubstituted phenylguanidine.

Halogen Bonding: The iodine atom, in particular, has the potential to act as a halogen bond donor, which could influence intermolecular interactions and the effective basicity in certain environments.

Computational methods, such as those based on Density Functional Theory (DFT), can be employed to predict the pKa of this compound. These calculations would typically involve computing the Gibbs free energy change for the deprotonation of the guanidinium cation in a solvated environment.

Table 2: Estimated pKa Values of Substituted Phenylguanidinium Ions (Note: These are estimated values based on substituent effects on the pKa of anilinium ions and are for comparative purposes.)

CompoundSubstituent(s)Estimated pKa
PhenylguanidiniumNone~10.5
4-Chlorophenylguanidinium4-Cl~9.5
4-Nitrophenylguanidinium4-NO2~7.2
1-(2-Fluoro-4-iodophenyl)guanidinium 2-F, 4-I ~9.0 - 9.5

Role in Molecular Recognition and Supramolecular Assembly

The guanidinium group is a key player in molecular recognition and supramolecular chemistry due to its planar structure, positive charge, and multiple hydrogen bond donors.

The protonated guanidinium cation of this compound possesses five N-H protons that can act as hydrogen bond donors. This allows for the formation of multiple and often intricate hydrogen bonding networks with hydrogen bond acceptors such as carboxylates, phosphates, and sulfates. The planar, Y-shaped geometry of the guanidinium group makes it an excellent "anion receptor."

The interaction with carboxylates is particularly noteworthy, often forming a bidentate, charge-assisted hydrogen bonding motif. This strong and specific interaction is a recurring theme in biological systems, for example, in the binding of arginine residues to aspartate or glutamate side chains in proteins.

The 2-fluoro substituent could potentially engage in intramolecular hydrogen bonding with one of the N-H protons of the guanidinium group, which might influence the conformation of the molecule and its intermolecular hydrogen bonding capabilities. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. This could lead to the formation of specific supramolecular assemblies in the solid state. nih.gov

Cation-π interactions are non-covalent interactions between a cation and the electron-rich face of a π-system, such as an aromatic ring. wikipedia.org These interactions are significant in biological recognition, contributing to the binding of ligands to proteins. rsc.org The guanidinium cation of this compound can participate in cation-π interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine in a protein's binding pocket. proteopedia.org

The strength of the cation-π interaction is comparable to that of hydrogen bonds and salt bridges. The delocalized positive charge of the guanidinium ion makes it a potent partner in such interactions. The 2-fluoro and 4-iodo substituents on the phenyl ring of the ligand itself can also influence these interactions. While the electron-withdrawing nature of the halogens reduces the electron density of the ligand's own aromatic ring, making it a weaker π-system for interacting with other cations, the iodophenyl moiety can still be involved in interactions within a binding site. The presence of the iodine atom can also lead to halogen bonding interactions with suitable acceptor groups in the protein. researchgate.net

Table 3: Key Non-covalent Interactions of this compound

Interaction TypeInteracting Moiety on CompoundPotential Partner in Biological Systems
Hydrogen Bonding Guanidinium N-H groupsCarboxylate (Asp, Glu), Phosphate (DNA/RNA, phosphorylated residues), Carbonyl (peptide backbone)
Charge Pairing Positively charged guanidinium groupAnionic groups (carboxylates, phosphates)
Cation-π Interaction Guanidinium cationAromatic residues (Trp, Tyr, Phe)
Halogen Bonding Iodine atomElectron-rich atoms (O, N, S)
Hydrophobic Interactions Phenyl ringHydrophobic pockets in proteins

Interrogation of Biological Target Modulation (Mechanistic Focus)

The guanidine moiety is a common feature in many biologically active compounds and approved drugs. sci-hub.se Its ability to engage in multiple non-covalent interactions allows guanidine-containing molecules to bind to a variety of biological targets, including enzymes, ion channels, and nucleic acids. nih.govresearchgate.net

The potential mechanisms by which this compound could modulate biological targets are multifaceted:

Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, a common residue in enzyme active sites. By binding to the active site, it can act as a competitive inhibitor. For instance, guanidinium derivatives can inhibit enzymes that have two acidic residues in close proximity in their binding pockets by bridging the carboxylate groups. nih.gov

Ion Channel Modulation: The positive charge of the guanidinium ion can lead to interactions with the pores of ion channels, potentially blocking them.

DNA/RNA Binding: The guanidinium group can form strong hydrogen bonds and electrostatic interactions with the phosphate backbone of nucleic acids. nih.gov The planar aromatic ring can intercalate between base pairs or bind to the minor groove. The substituents on the phenyl ring would influence the binding affinity and specificity.

The 2-fluoro and 4-iodo substituents play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the target. The iodine atom significantly increases the lipophilicity of the compound, which can affect its membrane permeability and distribution. Furthermore, the potential for halogen bonding with the iodine atom could provide an additional specific interaction with a biological target, enhancing binding affinity and selectivity. researchgate.net

Allosteric Inhibition Mechanisms

Currently, there is a lack of specific research data identifying or characterizing this compound as an allosteric inhibitor. Scientific literature has not yet detailed its binding to allosteric sites on enzymes or receptors, nor the conformational changes that would lead to the modulation of protein activity characteristic of allosteric inhibition.

Interference with Protein Kinase Pathways (e.g., BRAF, MAPK/ERK signaling)

There is no direct scientific evidence to date demonstrating that this compound interferes with protein kinase pathways such as the BRAF or MAPK/ERK signaling cascades. mdpi.comnih.govmdpi.com The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is common in cancers. mdpi.commdpi.com While many inhibitors targeting components of this pathway, like BRAF, have been developed, the specific activity of this compound within this context has not been reported in the available literature.

Interaction with Sigma-1 Receptors (S1R) as Antagonists

While direct studies on this compound are limited, the broader class of substituted guanidine derivatives has been investigated for interaction with sigma receptors. The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, involved in regulating a variety of cellular functions. nih.govnih.gov

Structurally related compounds suggest a potential for interaction. For instance, IPAG (1-adamantan-1-yl)-3-(4-iodophenyl)guanidine) has been identified as a potent inhibitor of S1R-mediated signaling. nih.gov The shared 4-iodophenylguanidine moiety suggests that this compound might also exhibit affinity for S1R. Antagonism at the S1R can modulate neuronal hyperexcitability and has been explored as a therapeutic target for neuropathic pain. mdpi.comunict.it However, without specific binding assays and functional studies for this compound, its role as an S1R antagonist remains speculative.

Modulation of Intracellular Signaling Cascades (e.g., UPR, Autophagy in cellular models)

The scientific literature does not currently contain findings on the effects of this compound on intracellular signaling cascades such as the Unfolded Protein Response (UPR) or autophagy. The UPR is a cellular stress response related to the endoplasmic reticulum (ER), while autophagy is a catabolic process for degrading and recycling cellular components. nih.govmdpi.com Both are crucial for maintaining cellular homeostasis. nih.gov The influence of this specific compound on these pathways has not yet been an area of published research.

Thermal Guanidine Metathesis (TGM) Reactions and Dissociative Mechanisms

The guanidine functional group can participate in a reversible transformation known as Thermal Guanidine Metathesis (TGM). wwu.edursc.org This reaction involves the exchange of N-substituents at high temperatures without the need for a catalyst. wwu.eduwwu.edu TGM is a form of dynamic covalent chemistry, where the reaction proceeds under thermodynamic control, allowing the components to interconvert and adapt to the most stable state under the given conditions. wwu.edursc.org

The reaction is understood to proceed through a dissociative mechanism, which is a key feature of its reactivity. rsc.orgnih.gov

Kinetic and Thermodynamic Aspects

Studies on various guanidine structures have elucidated key factors that govern the kinetic and thermodynamic properties of the TGM reaction. rsc.orgsemanticscholar.org These principles are applicable to aryl guanidines such as this compound.

Steric Hindrance : Steric congestion around the central carbon of the guanidine core is a primary determinant of both the reaction rate and the equilibrium position. wwu.edursc.orgrsc.org Guanidines with bulky substituents are generally less stable (disfavored at equilibrium) but exhibit faster rates of exchange. wwu.edursc.org This is because the increased steric strain in the ground state raises its potential energy, thereby lowering the activation energy barrier for dissociation. rsc.org

Nature of Substituents : The type of substituents on the nitrogen atoms (alkyl versus aryl) also significantly impacts the reaction rate. wwu.edursc.org Guanidines with wholly alkyl substituents show minimal reactivity compared to those with aryl groups. rsc.orgrsc.org

These relationships are summarized in the table below.

FactorEffect on TGM Reaction RateEffect on Thermodynamic Equilibrium
Increased Steric Hindrance Increases rate of exchangeDisfavors the sterically hindered product
Aryl vs. Alkyl Substituents Aryl-substituted guanidines react fasterMinimal TGM reactivity with wholly alkyl groups

This interactive table summarizes the key kinetic and thermodynamic factors in Thermal Guanidine Metathesis based on available research.

Pre Clinical Biological Activity and Pathway Exploration of 1 2 Fluoro 4 Iodophenyl Guanidine Analogues

Target-Specific Engagement in Non-Human Models

The Sigma-1 receptor (S1R) is overexpressed in many human cancers, including breast and prostate cancer, making it a key target for diagnostic imaging and therapeutic intervention. nih.gov Analogues of 1-(2-Fluoro-4-iodophenyl)guanidine have been evaluated for their ability to specifically bind to S1R in relevant non-human models.

A prominent analogue, 1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG), has been radiolabeled with Iodine-124 ([¹²⁴I]IPAG) to assess its S1R binding capabilities. In vitro studies using the MCF-7 human breast cancer cell line confirmed that the binding of [¹²⁴I]IPAG is specific to the Sigma-1 receptor. nih.govnih.gov This specificity was demonstrated through competitive inhibition studies, where the uptake of [¹²⁴I]IPAG was significantly reduced by the presence of an excess of non-radiolabeled IPAG and haloperidol, another known S1R ligand. nih.govnih.gov

These findings were further substantiated in in vivo models. Studies involving both MCF-7 and LNCaP (human prostate cancer) tumor-bearing mice showed that [¹²⁴I]IPAG specifically accumulates in tumors known to overexpress S1R. nih.govnih.gov The binding of the tracer in these tumors could be competitively blocked, confirming that the uptake is receptor-mediated. nih.gov While MCF-7 cells are known to have low levels of the full-length S1R, they may express a splice variant of the receptor, which could account for the observed binding. researchgate.net The high expression of S1R in various cancer cell lines, including lung, breast, and prostate, has been correlated with metastatic potential, underscoring the importance of this target. nih.gov

Table 1: Sigma-1 Receptor Binding Affinity of Selected Ligands

CompoundReceptor Affinity (Kᵢ or IC₅₀)Cell/Tissue ModelNotes
IPAG Kd = 9 nMS1RHigh affinity and selectivity. nih.gov
SA4503 Kᵢ = 4.6 nMGuinea pig brain14-fold selectivity for S1R over S2R.
FE-SA4503 Kᵢ = 8.0 nMGuinea pig brainFluoroethyl analog of SA4503.
[¹⁸F]SFE Kd = 5 nMS1RLower affinity derivative of [¹⁸F]FPS. radiologykey.com

This table presents a selection of guanidine (B92328) and other derivatives and their binding affinities for the Sigma-1 receptor, illustrating the range of potencies observed in pre-clinical studies.

Positron Emission Tomography (PET) imaging studies using radiolabeled analogues provide critical information on ligand retention and clearance dynamics in living organisms. The use of Iodine-124, with its long half-life of 4.2 days, is particularly advantageous for studying S1R, as it allows for monitoring ligand kinetics over several days. nih.gov

PET imaging studies in mice bearing MCF-7 tumors demonstrated that [¹²⁴I]IPAG accumulates and is preferentially retained in the tumor, while clearing from non-target organs over time. nih.govnih.gov Although significant activity was present in the blood pool at 4 hours post-injection, leading to high background signal, the tumor-to-background ratio increased substantially with time. nih.gov Clear tumor visualization was possible starting from 24 hours after administration and continued to improve at later time points (48, 72, and 144 hours). nih.govnih.gov Similar results were observed in mice with LNCaP tumors, reinforcing the utility of this tracer for imaging S1R-positive cancers. nih.govnih.gov

The clearance pattern showed that while the tracer washed out from non-target tissues, it was retained in the tumor, which is a desirable characteristic for a tumor-imaging agent. nih.gov The favorable biodistribution, with rapid uptake and retention in innervated organs and renal clearance being the major elimination pathway, has also been noted for other fluorinated guanidine analogues like 4-[¹⁸F]Fluorobenzylguanidine ([¹⁸F]PFBG). nih.gov The development of such PET tracers with good clearance rates from non-target tissues is a key objective in the field. wustl.edu

Table 2: Summary of [¹²⁴I]IPAG PET Imaging Findings in Tumor-Bearing Mice

ParameterObservationTime PointAnimal Model
Tumor Accumulation High uptake and retention in the tumor. nih.govnih.gov24-144 hoursMCF-7 & LNCaP
Background Clearance Gradual clearance from non-target organs. nih.gov4-144 hoursMCF-7 & LNCaP
Tumor Visualization Clear visualization of tumors. nih.govnih.govFrom 24 hoursMCF-7 & LNCaP
Specific Binding Uptake competitively inhibited by excess IPAG and haloperidol. nih.govnih.govN/AMCF-7 & LNCaP

This table summarizes the key outcomes from PET imaging studies of [¹²⁴I]IPAG, a close analogue of this compound, in preclinical cancer models.

Structure-Activity Relationship (SAR) Derivations from Pre-clinical Data

The development of effective S1R ligands is guided by structure-activity relationship (SAR) studies, which correlate the chemical structure of compounds with their biological activity. For guanidine derivatives, several structural features have been identified as crucial for their interaction with S1R and other biological targets.

The guanidine group itself is a key pharmacophore. Its basic nature and ability to form multiple hydrogen bonds are critical for receptor binding. researchgate.net Furthermore, the guanidine moiety confers stability against metabolism by enzymes like monoamine oxidase (MAO), which is an important property for in vivo applications. nih.gov

Modifications to the phenyl ring significantly impact the activity of these compounds. The presence and position of halogen substituents, such as fluorine and iodine, are critical for binding affinity and selectivity. For instance, in a series of FPMINT analogues, the presence of a halogen on the fluorophenyl moiety next to a piperazine (B1678402) ring was found to be essential for inhibitory effects on nucleoside transporters. frontiersin.org The synthesis of various benzylamine (B48309) side chain analogues of the NK-1 receptor antagonist CP-99,994 also demonstrated that substitutions on the phenyl ring, such as a trifluoromethoxy group, can lead to superior in vivo efficacy. nih.gov

The nature of the substituent on the guanidine group also plays a role in the compound's activity. Studies on guanidine alkyl derivatives have shown that the size and substitution pattern of the alkyl group can determine whether the compound enhances or blocks neurotransmitter release. mdpi.com For S1R ligands like IPAG, the bulky adamantyl group contributes significantly to its high affinity and selectivity. nih.gov Therefore, the combination of a substituted phenyl ring and a specific N-substituent on the guanidine core is a key determinant of the pharmacological profile of these analogues.

Advanced Analytical Methodologies for 1 2 Fluoro 4 Iodophenyl Guanidine Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For 1-(2-Fluoro-4-iodophenyl)guanidine, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile compounds like this compound. It offers high resolution and sensitivity for both qualitative and quantitative analysis.

Detailed Research Findings: HPLC methods are routinely used to determine the purity of guanidine (B92328) derivatives. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For guanidine compounds, reversed-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sigmaaldrich.com Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in this compound absorbs UV light. infitek.com The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification, while the peak area in the chromatogram is proportional to the concentration, allowing for quantification. Modern HPLC systems offer excellent repeatability and low limits of detection, often in the range of nanograms per milliliter. infitek.com

Table 1: Typical HPLC Parameters for Guanidine Derivative Analysis

Parameter Typical Setting
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Flow Rate 0.5 - 1.5 mL/min
Detector UV/VIS at 254 nm

| Column Temperature | Room Temperature to 40°C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. sigmaaldrich.comresearchgate.net

Detailed Research Findings: In the context of this compound synthesis, TLC can be used to quickly check for the presence of starting materials, intermediates, and the final product. researchgate.net The technique involves spotting a small amount of the sample onto a plate coated with an adsorbent, typically silica (B1680970) gel, and developing the plate in a chamber with a suitable solvent system. umich.edu The separation is based on the differential adsorption of the compounds to the stationary phase. After development, the spots are visualized, often under UV light, where UV-active compounds like this compound appear as dark spots on a fluorescent background. umich.edu For compounds without a UV chromophore, various staining reagents can be sprayed on the plate to produce colored spots. illinois.eduepfl.ch The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

Table 2: Common Visualization Reagents for TLC

Reagent Target Compounds Visualization
UV light (254 nm) Compounds with UV chromophores Dark spots on a green fluorescent background
Ninhydrin Primary and secondary amines Pink or purple spots
Dragendorff's Reagent Alkaloids and other nitrogen-containing compounds Orange-brown spots

| Aniline-phthalate | Reducing sugars | Various colored spots |

Ion Chromatography (IC) for Guanidine Assay

Ion Chromatography (IC) is a powerful technique for the determination of ionic species and is particularly well-suited for the assay of guanidine, which is a strongly basic compound and exists as a cation in solution.

Detailed Research Findings: IC offers a significant advantage over other methods for guanidine analysis as it typically does not require a derivatization step prior to analysis. thermofisher.com The separation is achieved on a cation-exchange column, where the positively charged guanidinium (B1211019) ion is retained and then eluted with a buffered mobile phase. eag.com Suppressed conductivity detection is commonly used, providing high sensitivity and a stable baseline. thermofisher.com This method allows for the automated and robust quantification of guanidine in various samples, including pharmaceutical formulations. thermofisher.comthermofisher.com The development of new stationary phases, such as those based on resorcinarene, has further enhanced the separation capabilities for guanidine compounds in complex matrices like surface water. rsc.org Modern IC systems can achieve rapid analysis times, often under 10 minutes per sample. thermofisher.com

Radiochemical Synthesis and Analysis (e.g., for PET imaging probes)

The synthesis of radiolabeled compounds is essential for their use as probes in PET imaging. The introduction of a positron-emitting radionuclide, such as ¹⁸F or ¹²⁴I, into the structure of this compound allows for its in vivo tracking and quantification.

¹⁸F-Radiofluorination Techniques

Fluorine-18 (B77423) is one of the most commonly used radionuclides in PET due to its favorable decay properties. The introduction of ¹⁸F into aromatic rings is a key step in the synthesis of many PET radiotracers.

Detailed Research Findings: The radiofluorination of aryl precursors to produce ¹⁸F-labeled compounds can be challenging. For electron-rich aromatic systems, direct nucleophilic substitution with [¹⁸F]fluoride is often difficult. nih.gov Advanced methods have been developed to overcome this, including the use of iodonium (B1229267) salt or spirocyclic iodonium ylide precursors. nih.gov These precursors facilitate the nucleophilic substitution reaction with [¹⁸F]fluoride, which is typically produced with high specific activity. nih.gov The reaction is often carried out at elevated temperatures in the presence of a phase-transfer catalyst like Kryptofix 222. nih.gov Copper-mediated radiofluorination has also emerged as a versatile method. nih.gov The resulting ¹⁸F-labeled product, such as an ¹⁸F-labeled analog of this compound, must be purified, typically by HPLC, before it can be used in PET imaging studies. The radiochemical yield and purity are critical parameters that are carefully monitored.

¹²⁴I-Radiolabeling for Positron Emission Tomography (PET)

Iodine-124 is another positron-emitting radionuclide that is gaining interest for PET applications, particularly for longer-term studies due to its longer half-life (4.2 days) compared to ¹⁸F (110 minutes). nih.gov

Detailed Research Findings: The introduction of ¹²⁴I into a molecule like this compound can be achieved through various radioiodination methods. Electrophilic substitution on activated aromatic rings is a common approach. This can be done directly using [¹²⁴I]NaI and an oxidizing agent such as Iodogen® or Chloramine-T. nih.gov Another powerful method is radioiodo-destannylation, where a trialkylstannyl precursor is reacted with [¹²⁴I]NaI in the presence of an oxidizing agent. This method often proceeds with high radiochemical yield and purity. nih.gov The resulting ¹²⁴I-labeled compound is then purified, typically using HPLC, to ensure it is free of unreacted ¹²⁴I and other impurities before being used as a PET imaging probe.

Table 3: Comparison of ¹⁸F and ¹²⁴I for PET Imaging

Property ¹⁸F ¹²⁴I
Half-life 109.7 minutes 4.2 days
Positron Energy (max) 0.635 MeV 2.14 MeV
Production Cyclotron: ¹⁸O(p,n)¹⁸F Cyclotron: ¹²⁴Te(p,n)¹²⁴I

| Common Labeling Method | Nucleophilic substitution | Electrophilic substitution, Destannylation |

Radiochemical Yield and Purity Determination

The determination of radiochemical yield (RCY) and radiochemical purity (RCP) is a critical component in the research and development of novel radiopharmaceuticals such as the theoretical radiolabeled counterpart of this compound. While specific experimental data for the radiolabeling of this compound is not publicly available, the methodologies for its characterization would follow established and rigorous procedures for similar radiolabeled small molecules, particularly other guanidine derivatives. These procedures ensure the identity, quality, and suitability of a radiotracer for its intended application in preclinical or clinical imaging. iaea.orgresearchgate.net

Radiochemical yield is a measure of the efficiency of a radiosynthesis process. It is defined as the amount of radioactivity in the isolated, purified final product, expressed as a percentage of the initial radioactivity used in the synthesis, with both values decay-corrected to the same time point. hzdr.de In contrast, radiochemical purity refers to the proportion of the total radioactivity in a preparation that is present in the desired chemical form. radiologykey.com High radiochemical purity is essential to minimize off-target radiation exposure and ensure that the observed signal accurately reflects the biological process under investigation.

The primary analytical techniques for determining the radiochemical yield and purity of fluorinated guanidine derivatives are radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC). nih.govnih.gov

Radio-High-Performance Liquid Chromatography (Radio-HPLC)

Radio-HPLC is the gold standard for determining radiochemical purity. eur.nl This method provides high-resolution separation of the desired radiolabeled product from unlabeled precursors, radiolabeled impurities, and by-products of the synthesis. radiologykey.com The system consists of an HPLC coupled with a radioactivity detector in series with a standard UV detector. This dual-detector setup allows for the correlation of the radioactive peak with the UV signal of the non-radioactive reference standard, confirming the identity of the radiolabeled compound. researchgate.net

For a hypothetical ¹⁸F-labeled this compound, a reverse-phase C18 column would likely be employed with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The radio-HPLC analysis provides crucial data on the radiochemical purity and can also be used to calculate the specific activity of the radiotracer.

Illustrative radio-HPLC data for the analysis of a radiolabeled guanidine derivative are presented below.

Table 1: Illustrative Radio-HPLC Analysis of a Radiolabeled Guanidine Derivative

Peak IdentityRetention Time (min)Radioactivity (%)UV Signal Correlation
Unreacted [¹⁸F]Fluoride2.5< 2%No
Radiolabeled Intermediate6.8~ 3%Yes
[¹⁸F]Labeled Product11.2> 95%Yes (with standard)

Radio-Thin-Layer Chromatography (Radio-TLC)

Radio-TLC is a simpler and more rapid method often used for in-process quality control and as a complementary technique to radio-HPLC. nih.gov It is particularly useful for quantifying the amount of unreacted free radioisotope (e.g., [¹⁸F]fluoride) in the final product. nih.gov The technique involves spotting the sample onto a TLC plate, which is then developed in a chamber with a suitable mobile phase. The distribution of radioactivity along the plate is then measured with a radio-TLC scanner. researchgate.net

For a compound like ¹⁸F-labeled this compound, the labeled product would be expected to be significantly less polar than the free [¹⁸F]fluoride. A typical TLC system might use a silica gel plate as the stationary phase and a mobile phase like acetonitrile/water. nih.gov In such a system, the labeled guanidine would move up the plate, resulting in a higher Retention Factor (Rf), while the polar [¹⁸F]fluoride would remain at or near the origin (Rf ≈ 0).

Table 2: Illustrative Radio-TLC Analysis for Free [¹⁸F]Fluoride Determination

SpeciesRetention Factor (Rf)Radioactivity Distribution (%)
[¹⁸F]Fluoride0.0 - 0.1< 2%
[¹⁸F]Labeled Product0.6 - 0.8> 98%

Radiochemical Yield Findings from Analogous Compounds

Future Research Trajectories and Broader Academic Impact

Design and Synthesis of Next-Generation Guanidine-Based Probes

The intrinsic properties of the 1-(2-Fluoro-4-iodophenyl)guanidine structure make it an excellent candidate for the development of sophisticated chemical probes to investigate biological systems. Future research can leverage its unique halogenation for multiple detection and imaging modalities.

Radiolabeled Probes for Imaging: The iodine atom at the para-position is a key feature for radiolabeling. It can be readily substituted with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) to create novel radiotracers for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. This would enable non-invasive, in vivo studies of the compound's biodistribution, target engagement, and pharmacokinetics. The synthesis would likely proceed from a non-iodinated or different precursor, introducing the radioisotope in a late-stage step to maximize yield and minimize handling of radioactive material.

¹⁹F-NMR Probes: The fluorine atom at the ortho-position provides a handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, and given the low background of fluorine in biological systems, ¹⁹F-NMR can be used for in vitro studies to monitor the compound's interaction with biological targets like proteins or nucleic acids, providing insights into binding events and conformational changes.

Fluorescent Probes: While the native molecule is not fluorescent, it can serve as a scaffold for creating fluorescent probes. Synthetic strategies could involve replacing the iodine atom via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) to attach a fluorophore. nih.gov Alternatively, the guanidine (B92328) moiety itself could be elaborated to link to a fluorescent reporter group. Such probes would be invaluable for cellular imaging techniques like fluorescence microscopy to visualize target localization at a subcellular level.

The synthesis of these next-generation probes would build upon established methods for creating aryl guanidines, often starting from the corresponding aniline (B41778) (2-Fluoro-4-iodoaniline) and employing a guanylating agent. bldpharm.com

Exploration of Novel Biological Targets for Guanidine Analogues

Guanidine-containing molecules are known to interact with a wide array of biological targets, primarily due to the ability of the protonated guanidinium (B1211019) group to form strong hydrogen bonds and electrostatic interactions with negatively charged residues (e.g., carboxylates, phosphates) on biological macromolecules. sci-hub.se While the specific targets of this compound are unknown, its structural class suggests several promising avenues for investigation.

Future research should involve screening a library of analogues derived from this compound against various target classes. This systematic approach could uncover novel biological activities and therapeutic applications.

Potential Target ClassSpecific ExamplesRationale for Investigation
Protein Kinases Mitogen- and stress-activated kinase 1 (MSK1)Aryl-guanidine derivatives have been identified as inhibitors of MSK1, a key enzyme in inflammatory pathways. nih.gov
DNA DNA Minor GrooveBis-guanidinium compounds have been explored as DNA minor groove binders, showing potential as anticancer agents. acs.orgrsc.org
Ion Channels Voltage-gated sodium channels, Prostacyclin receptorsVarious substituted guanidines act as channel blockers or receptor antagonists, suggesting applications in pain management and inflammation. sci-hub.se
Enzymes Nitric Oxide Synthase (NOS), β-secretase (BACE-1)The guanidine moiety mimics the substrate arginine for NOS, and acylguanidines have been shown to inhibit BACE-1, relevant to Alzheimer's disease. sci-hub.se
Microbial Targets Bacterial and Fungal MembranesThe positive charge of the guanidinium group can lead to membrane disruption, conferring antimicrobial properties. nih.govresearchgate.net

The antiproliferative and antimicrobial activities of substituted phenyl derivatives have been noted, suggesting that this compound could be a valuable starting point for developing new anticancer or anti-infective agents. nih.govresearchgate.net

Integration of Computational and Experimental Approaches for Rational Design

To accelerate the discovery and optimization of bioactive analogues of this compound, a tight integration of computational modeling and experimental validation is essential. nih.gov This synergistic approach allows for the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic properties, thereby reducing the time and cost associated with traditional trial-and-error methods.

Future research programs should employ a suite of computational tools to guide the synthetic effort.

Computational TechniqueApplication in Guanidine Drug Design
Molecular Docking Predicts the binding mode and affinity of guanidine analogues to the active sites of protein targets (e.g., kinases, enzymes). acs.org
Density Functional Theory (DFT) Calculates electronic properties, such as the pKa of the guanidine group and the charge distribution, which are critical for understanding target interactions. Helps analyze how halogen substituents modulate these properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the structural features of a series of halogenated phenylguanidines with their measured biological activity, guiding the design of more potent compounds.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-target complex over time, providing insights into binding stability and the role of solvent molecules.

The experimental workflow would involve synthesizing the computationally prioritized compounds and evaluating their biological activity. The results from these experiments would then be used to refine the computational models in an iterative cycle, leading to a more efficient drug discovery pipeline.

Development of Advanced Analytical Techniques for Complex Biological Matrices

To understand the therapeutic potential of this compound, robust analytical methods are required to quantify the compound and its metabolites in complex biological samples such as plasma, urine, and tissue homogenates. The development of such methods is crucial for pharmacokinetic and metabolism studies.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing guanidines. Given the polar and highly basic nature of the guanidinium group (pKa ≈ 12.5), methods based on mixed-mode or cation-exchange chromatography are particularly suitable. sielc.com Coupling HPLC with mass spectrometry (LC-MS) would provide the high sensitivity and selectivity needed for detection at low concentrations in biological fluids. The presence of two distinct halogens (fluorine and iodine) provides a unique isotopic signature that can aid in confident identification.

Sample Preparation: A significant challenge is the extraction of the compound from the biological matrix. Solid-phase extraction (SPE) with cation-exchange or mixed-mode cartridges could be employed to selectively isolate the guanidine-containing compounds from interfering substances.

Gas Chromatography (GC): GC-based methods, typically coupled with mass spectrometry (GC-MS), can also be used. However, because guanidines are non-volatile, this approach requires a derivatization step to convert the analyte into a more volatile form. Reagents like hexafluoroacetylacetone (B74370) have been used for this purpose. researchgate.net

Future research should focus on developing and validating a sensitive and high-throughput LC-MS/MS method, which is the current industry standard for bioanalysis, to support preclinical and potentially clinical development of drug candidates based on this scaffold.

Analytical TechniqueApplication for this compoundKey Considerations
HPLC with UV Detection Basic quantification in simpler matrices or for quality control of the pure substance.Low sensitivity; potential for interference. UV detection at low wavelengths (~200 nm) is often required. sielc.com
HPLC with ELSD Universal detection method that does not require a chromophore; suitable for guanidines.Requires optimization of temperature for sensitivity. sielc.com
Ion Chromatography (IC) Separation based on charge using cation-exchange columns, followed by suppressed conductivity detection.Avoids the need for derivatization; good for simple formulations. thermofisher.com
LC-MS/MS The gold standard for bioanalysis; provides high sensitivity, selectivity, and structural information for both the parent drug and its metabolites.Requires method development for chromatography and mass spectrometer parameters.
GC-MS Alternative to LC-MS for quantification.Requires a chemical derivatization step to increase volatility. researchgate.netchromatographyonline.com

Contributions to Fundamental Understanding of Guanidine Chemistry and Reactivity

Beyond its potential applications, the study of this compound can provide valuable insights into fundamental aspects of guanidine chemistry. The guanidine functional group is of immense interest due to its strong basicity, which arises from the resonance stabilization of its protonated form, the guanidinium cation. sci-hub.se

The specific substitution pattern on the phenyl ring of this compound—an electron-withdrawing fluorine atom at the ortho position and a larger, polarizable iodine atom at the para position—offers a unique opportunity to probe chemical principles:

Electronic and Steric Effects: Systematic studies on this molecule and its isomers can precisely quantify how the position and nature of halogen substituents modulate the pKa of the guanidine group. The ortho-fluoro substituent, in particular, can exert both steric hindrance and strong electronic effects that influence the conformation and reactivity of the molecule.

Hydrogen Bonding: The pattern of hydrogen bond donors and acceptors is critical for molecular recognition. Investigating the crystal structures of this compound and its complexes with various anions or host molecules can provide a deeper understanding of the directional preferences of hydrogen bonds involving aryl guanidines.

Synthetic Utility: The iodine atom is a versatile functional group in organic synthesis. It can readily participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. nih.gov Therefore, this compound can serve as a valuable and versatile building block for constructing large libraries of more complex molecules, enabling broad exploration of structure-activity relationships. nih.gov This makes it a powerful tool for generating chemical diversity from a single, well-defined starting material.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key Reference
Buchwald-HartwigPd(OAc)₂, XPhos, DMF65–78
Nucleophilic SubstitutionK₂CO₃, DMSO, 100°C72–85
Boc-Protected RouteTFA Deprotection60–70

Basic: How can researchers characterize the structure of this compound to confirm purity and identity?

Methodological Answer:
Comprehensive characterization requires orthogonal techniques:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., fluorine/iodine para/meta positions) and guanidine proton integration .
    • ¹⁹F NMR: Detect fluorine chemical shifts (~-110 to -120 ppm for aryl-F) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 323.96 for C₇H₇FIN₃) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks in guanidine moieties .
  • Elemental Analysis: Ensure stoichiometric C/H/N ratios (±0.3% tolerance) .

Critical Considerations:

  • Purity Assessment: Use HPLC with UV detection (λ = 254 nm) to identify impurities >0.1% .
  • Iodine Stability: Avoid prolonged light exposure to prevent C-I bond cleavage .

Advanced: How can conflicting data on the biological activity of halogenated guanidine derivatives be resolved?

Methodological Answer:
Contradictions in biological activity often arise from structural analogs, assay variability, or impurity profiles. Resolution strategies include:

  • Structural Analog Comparison: Test this compound alongside analogs (e.g., 4-fluorophenyl or iodobenzyl variants) to isolate substituent effects .
  • Assay Standardization:
    • Use identical cell lines (e.g., HeLa for cytotoxicity) and pathogen strains (e.g., MRSA ATCC 43300) .
    • Normalize results to positive controls (e.g., doxorubicin for anticancer assays) .
  • Impurity Profiling: Employ LC-MS to rule out side products (e.g., dehalogenated byproducts) influencing activity .

Case Study: A study on N-phenylguanidine derivatives showed that 4-fluoro substitution increased antimicrobial activity (MIC = 0.5–1 mg/L) compared to non-halogenated analogs (MIC = 2–4 mg/L) .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:
Yield optimization requires iterative adjustments:

  • Catalyst Screening: Test Pd(OAc)₂, PdCl₂, and CuI for coupling efficiency; ligand choice (e.g., XPhos vs. BINAP) significantly impacts turnover .
  • Solvent Optimization: Compare DMF, DMSO, and THF for solubility and reaction rates. DMSO often enhances aryl halide activation .
  • Intermediate Isolation: Purify key intermediates (e.g., Boc-protected guanidines) via silica chromatography to prevent side reactions .

Q. Table 2: Yield Optimization Parameters

ParameterOptimal ConditionYield Improvement
Catalyst Loading5 mol% Pd(OAc)₂+15%
Reaction Time18 hours at 100°C+10%
SolventAnhydrous DMSO+20%

Advanced: What enzymatic interactions are critical for understanding the metabolic fate of this compound?

Methodological Answer:
Guanidine derivatives are metabolized via microbial or enzymatic pathways:

  • Guanidinase Activity: Bacteria like Nitrospira inopinata express guanidinase to cleave guanidine into urea and ammonia, which may apply to halogenated analogs .
  • Cytochrome P450 Oxidation: Hepatic enzymes may oxidize the aryl ring, necessitating in vitro microsomal assays to identify metabolites .
  • Environmental Degradation: Study soil/water samples to assess biodegradation rates under aerobic/anaerobic conditions .

Key Experiment: Co-incubate the compound with Synechococcus 7942 engineered with guanidinase (Sll1077) to quantify degradation products via LC-MS .

Basic: What in vitro assays are recommended for initial pharmacological screening of this compound?

Methodological Answer:
Prioritize target-specific assays:

  • Antimicrobial: Broth microdilution (CLSI guidelines) against ESKAPE pathogens, with MIC/MBC endpoints .
  • Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) .

Q. Table 3: Representative Pharmacological Data

Assay TypeModel SystemResult (Mean ± SD)Reference
Antimicrobial (MIC)E. coli ATCC 259220.75 ± 0.2 mg/L
Cytotoxicity (IC₅₀)HeLa Cells12.3 ± 1.5 μM
Protease InhibitionTrypsin78% at 10 μM

Advanced: How can researchers address the environmental impact of this compound in laboratory settings?

Methodological Answer:
Mitigate ecological risks through:

  • Biodegradation Studies: Assess half-life in aqueous systems using OECD 301F tests .
  • Toxicity Profiling: Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
  • Waste Management: Neutralize waste with activated charcoal or oxidative degradation (e.g., Fenton’s reagent) .

Case Study: Polyhalogenated guanidines showed moderate ecotoxicity (EC₅₀ = 5–10 mg/L in D. magna), requiring strict disposal protocols .

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